molecular formula C21H18N4O8S2 B14657591 p-(4,5-Dihydro-4-((5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 51596-04-4

p-(4,5-Dihydro-4-((5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B14657591
CAS No.: 51596-04-4
M. Wt: 518.5 g/mol
InChI Key: UMEYRAKVIDOKMU-ODLFYWEKSA-N
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Description

Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)- is a complex organic compound that belongs to the class of benzenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid derivatives typically involves sulfonation reactions, where benzene or its derivatives react with sulfuric acid or sulfur trioxide. The specific synthetic route for this compound would likely involve multiple steps, including the formation of the pyrazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis processes, which are optimized for yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids or other oxidized products.

    Reduction: Reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzenesulfonic acid derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.

    Biology: Employed in the study of enzyme mechanisms and as probes in biochemical assays.

    Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid derivatives depends on their specific structure and functional groups. These compounds can interact with various molecular targets, including enzymes, receptors, and cellular membranes. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Toluene-4-sulfonic acid: A simpler benzenesulfonic acid derivative with similar chemical properties.

    Benzenesulfonamide: Another derivative with applications in medicinal chemistry.

    Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.

Uniqueness

The uniqueness of benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)- lies in its complex structure, which may confer specific chemical reactivity and biological activity not found in simpler derivatives.

Properties

CAS No.

51596-04-4

Molecular Formula

C21H18N4O8S2

Molecular Weight

518.5 g/mol

IUPAC Name

4-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C21H18N4O8S2/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33)/b19-11-

InChI Key

UMEYRAKVIDOKMU-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Origin of Product

United States

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